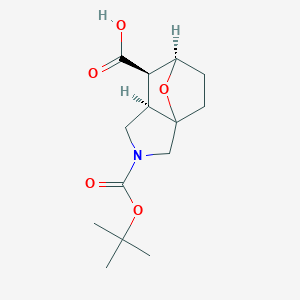
rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid” typically involves multiple steps, including the formation of the isoindole core, introduction of the epoxy group, and the addition of the tert-butoxycarbonyl (Boc) protecting group. Common reagents used in these reactions include:
Isoindole formation: This can be achieved through cyclization reactions involving suitable precursors.
Boc protection: The tert-butoxycarbonyl group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
“rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the epoxy group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of diols or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of “rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The epoxy group and the Boc-protected carboxylic acid moiety play crucial roles in its reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Isoindole derivatives: Compounds with similar isoindole cores but different substituents.
Epoxy compounds: Molecules containing epoxy groups with varying structural frameworks.
Boc-protected amino acids: Compounds with Boc-protected carboxylic acid groups.
Uniqueness
“rel-(6R,7R,7AR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid” is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the epoxy group and the Boc-protected carboxylic acid makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H21NO5 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
(5R,6R,7R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-10-oxa-3-azatricyclo[5.2.1.01,5]decane-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO5/c1-13(2,3)20-12(18)15-6-8-10(11(16)17)9-4-5-14(8,7-15)19-9/h8-10H,4-7H2,1-3H3,(H,16,17)/t8-,9+,10+,14?/m0/s1 |
Clave InChI |
XNNFGFGELSPHDF-NOWMRDAKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]2[C@H]([C@H]3CCC2(C1)O3)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2C(C3CCC2(C1)O3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




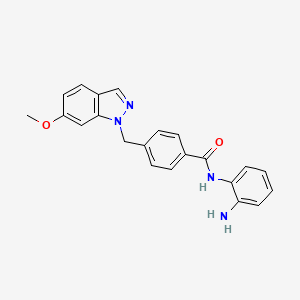

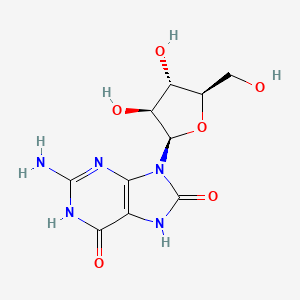

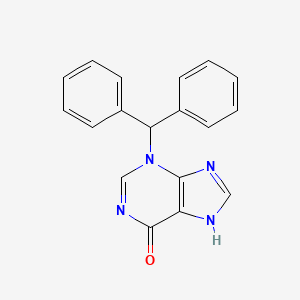
![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
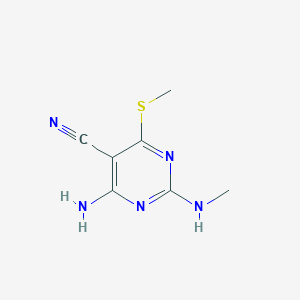


![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)
